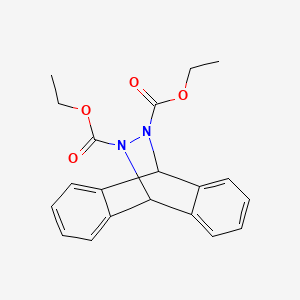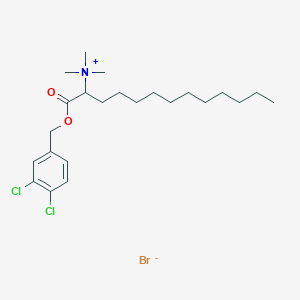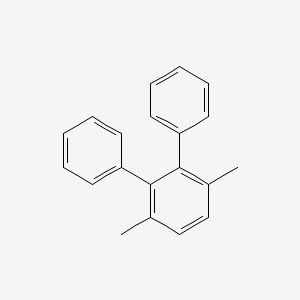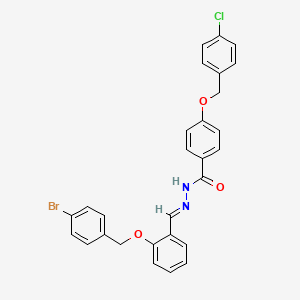
9-Phenylphenanthridine picrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Phenylphenanthridine picrate is a derivative of phenanthridine, a nitrogen heterocyclic compound. Phenanthridine itself is known for its role as a DNA-binding fluorescent dye through intercalation. The picrate derivative is formed by the reaction of 9-phenylphenanthridine with picric acid, resulting in a compound that has unique properties and applications in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-phenylphenanthridine typically involves the condensation of benzaldehyde and aniline, followed by cyclization. One common method is the Pictet-Hubert reaction, where the 2-aminobiphenyl-formaldehyde adduct reacts with zinc chloride at elevated temperatures . The picrate derivative is then formed by reacting 9-phenylphenanthridine with picric acid.
Industrial Production Methods: Industrial production of 9-phenylphenanthridine picrate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Phenylphenanthridine picrate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenanthridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acetone.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Phenanthridinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenanthridine derivatives.
Applications De Recherche Scientifique
9-Phenylphenanthridine picrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Employed as a fluorescent dye for DNA staining and visualization in molecular biology experiments.
Medicine: Investigated for its potential as an antiprotozoal agent, particularly against Trypanosoma species.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of 9-phenylphenanthridine picrate involves its ability to intercalate between base pairs in nucleic acids. This intercalation disrupts the normal function of DNA and RNA, leading to inhibition of replication and transcription processes. The compound’s molecular targets include DNA and RNA, and it affects various pathways involved in nucleic acid metabolism .
Comparaison Avec Des Composés Similaires
Phenanthridine: The parent compound, known for its DNA-binding properties.
Ethidium Bromide: A well-known DNA stain that also intercalates between base pairs.
Acridine: Another nitrogen heterocyclic compound with similar intercalating properties.
Uniqueness: 9-Phenylphenanthridine picrate is unique due to its specific structural modifications, which enhance its binding affinity and specificity for nucleic acids. This makes it particularly useful in applications requiring high sensitivity and precision .
Propriétés
Numéro CAS |
114998-80-0 |
|---|---|
Formule moléculaire |
C25H16N4O7 |
Poids moléculaire |
484.4 g/mol |
Nom IUPAC |
9-phenylphenanthridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C19H13N.C6H3N3O7/c1-2-6-14(7-3-1)15-10-11-16-13-20-19-9-5-4-8-17(19)18(16)12-15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-13H;1-2,10H |
Clé InChI |
JLTFLRSPEMBIEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=NC4=CC=CC=C43.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[3-[(4-Methylphenyl)sulfonyloxymethyl]spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B11948834.png)




![Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]-](/img/structure/B11948871.png)



